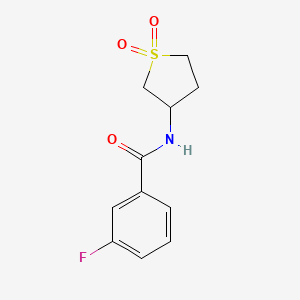

1-(1-Methylpyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-Methyl-4-pyrazoleboronic acid pinacol ester, include a melting point of 59-64 °C, a boiling point of 323.0±34.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm3 .

科学的研究の応用

Supramolecular Assembly in Crystal Structures

Research has delved into the supramolecular assembly facilitated by hydrogen bonding in crystal structures, highlighting the significant role of carboxylic acid groups in forming hydrogen bonds within pyrazine monocarboxylic acids and pyrazine dicarboxylic acids. These interactions are instrumental in crystal engineering strategies, emphasizing the utility of such compounds in designing supramolecular structures (Peddy Vishweshwar et al., 2002).

Nootropic Activity Potential

Another study explores the synthesis of 1,4-disubstituted 2-oxopyrrolidines, including compounds related to 1-(1-Methylpyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid, to assess their potential nootropic (cognitive-enhancing) activity. This research underscores the exploration of such compounds for therapeutic applications aimed at enhancing cognitive functions (V. Valenta et al., 1994).

Directing Groups for sp3 C-H Bond Functionalization

The efficiency of 1-aminopyridinium ylides, derivatives of pyrazole, as directing groups for the functionalization of sp3 C-H bonds in carboxylic acid derivatives has been demonstrated. This study opens avenues for the application of 1-(1-Methylpyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid derivatives in organic synthesis, particularly in the modification and functionalization of complex molecules (K. Le et al., 2019).

Redox-Annulations with α,β-unsaturated Carbonyl Compounds

Research involving cyclic amines, such as pyrrolidine derivatives, undergoing redox-annulations with α,β-unsaturated aldehydes and ketones has been studied. This process leads to the formation of ring-fused pyrrolines, showcasing the chemical versatility of pyrrolidine compounds in synthetic organic chemistry (Y. Kang et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(1-methylpyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-11-5-6(4-10-11)12-3-2-7(8(12)13)9(14)15/h4-5,7H,2-3H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMWURJPUVTBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCC(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2666273.png)

![3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2666277.png)

![4-(4-fluorophenyl)-6-(2-hydroxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666278.png)

![1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666279.png)

![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2666281.png)

![5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide](/img/structure/B2666283.png)

![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)